molecular formula C23H24FN5O3S B11198221 4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-(3-methoxybenzyl)-1,2-thiazole-3-carboxamide

4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-(3-methoxybenzyl)-1,2-thiazole-3-carboxamide

Cat. No.: B11198221
M. Wt: 469.5 g/mol
InChI Key: NFVIUBLZERFRML-UHFFFAOYSA-N
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Description

4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a thiazole ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated precursor.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using carbodiimide-based coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide is unique due to its combination of a thiazole ring, piperazine moiety, and fluorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24FN5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

4-amino-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C23H24FN5O3S/c1-32-16-6-4-5-15(13-16)14-26-22(30)20-19(25)21(33-27-20)23(31)29-11-9-28(10-12-29)18-8-3-2-7-17(18)24/h2-8,13H,9-12,14,25H2,1H3,(H,26,30)

InChI Key

NFVIUBLZERFRML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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